molecular formula C10H13NO4S B022913 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid CAS No. 374067-95-5

2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

Cat. No. B022913
M. Wt: 243.28 g/mol
InChI Key: WGTDUMWGEIZVMI-UHFFFAOYSA-N
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Description

“2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that the compound shares some similarities with 2-methylpropanoic acid, also known as Isobutyric acid1.



Synthesis Analysis

The synthesis of “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” is not well-documented in the available literature. However, related compounds such as 2-(4-methylphenyl)propanoic acid can be synthesized through the reaction of pinonic acid with bromine in water2.



Molecular Structure Analysis

The molecular structure of “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” is not readily available. However, the structure of 2-methylpropanoic acid, a related compound, is available and can be viewed using Java or Javascript31.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid”. However, related compounds such as 2-methylpropanoic acid have been studied extensively3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” are not readily available. However, related compounds such as 2-methylpropanoic acid have been studied. For example, 2-methylpropanoic acid has a molecular weight of 88.1051, a boiling point of 427K, and a fusion point of 227K3.


Safety And Hazards

The safety and hazards associated with “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” are not well-documented in the available literature. However, related compounds such as propanoic acid have been studied and are considered generally recognized as safe (GRAS) food ingredients by the FDA4.


Future Directions

The future directions for research on “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid” are not well-documented in the available literature. However, related compounds such as 2-methylpropanoic acid are used in a variety of applications, suggesting potential areas for future research1.


Please note that the information provided is based on the available literature and may not be fully applicable to “2-methyl-2-(4-sulfamoylphenyl)propanoic Acid”. Further research is needed to fully understand this specific compound.


properties

IUPAC Name

2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDUMWGEIZVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448125
Record name 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

CAS RN

374067-95-5
Record name 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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